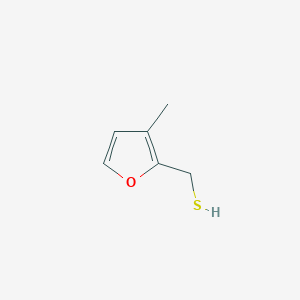
Tert-butyl 4-methylpiperidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 4-methylpiperidine-4-carboxylate is a chemical compound with the molecular formula C11H21NO2 . It is used in the field of chemistry as a building block .
Molecular Structure Analysis
The molecular weight of this compound is 199.29 . The exact molecular structure is not provided in the search results.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It should be stored in a dark place, under an inert atmosphere, and in a freezer under -20°C .科学的研究の応用
Synthesis and Chemical Applications
Synthesis of Protein Tyrosine Kinase Inhibitors Tert-butyl 4-methylpiperidine-4-carboxylate serves as an intermediate in the synthesis of novel protein tyrosine kinase Jak3 inhibitors like CP-690550. A proposed method for its synthesis involves several steps including the SN2 substitution, borohydride reduction, oxidation, and acylation, achieving a total yield of 80.2%. This method offers advantages like the availability of raw materials and suitability for industrial scale-up (Chen Xin-zhi, 2011).
Synthesis of Substituted Compounds for Biological Activities Substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates were synthesized through reactions with L-selectride and underwent further reactions for the formation of trans isomers, indicating their potential in creating varied biological active structures (V. Boev et al., 2015).
Anticancer Drug Synthesis Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a variant of this compound, is crucial in synthesizing small molecule anticancer drugs. The synthesis process involved multiple steps with a high total yield of 71.4%, demonstrating the compound's importance in the pharmaceutical industry (Binliang Zhang et al., 2018).
Stereochemistry and Molecular Structure Analysis
Analysis of Molecular Structure and Stereochemistry The study of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate and its derivatives revealed significant insights into their molecular structure and stereochemistry. X-ray studies and NMR chemical shifts calculations were used to determine the stereochemistry of their oxidation products, showcasing the compound's relevance in detailed molecular studies (M. Buděšínský et al., 2014).
Chemical Reactions and Synthesis Pathways
Vinylfluoro Group as an Acetonyl Cation Equivalent The vinylfluoro group in tert-butyl (2S,5S)-2-tert-butyl-5-(2-fluoroallyl)-3-methyl-4-oxoimidazolidine-1-carboxylate showcased a unique reaction pathway, differentiating it from vinylchloro and vinylbromo groups. This property was utilized in further synthesizing pipecolic acid derivatives, highlighting the compound's potential in creating specialized chemical structures (N. Purkayastha et al., 2010).
Computational Analysis and Theoretical Studies
Theoretical Studies on Green Solvents Computational calculations on tert-butyl 4-formylpiperidine-1-carboxylate revealed the significant effect of green solvents on the compound's electronic properties and reactivity. Studies included geometrical parameters, vibrational analysis, and NLO properties, indicating the compound's adaptability and reactivity in different solvent environments (M. Vimala et al., 2021).
Safety and Hazards
This compound is considered hazardous. It may cause skin irritation (H315), serious eye irritation (H318), and may be harmful if inhaled (H335) . Safety precautions include avoiding ingestion and inhalation, keeping away from heat/sparks/open flames/hot surfaces, and wearing personal protective equipment .
特性
IUPAC Name |
tert-butyl 4-methylpiperidine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-10(2,3)14-9(13)11(4)5-7-12-8-6-11/h12H,5-8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYTVQCCTFSJQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

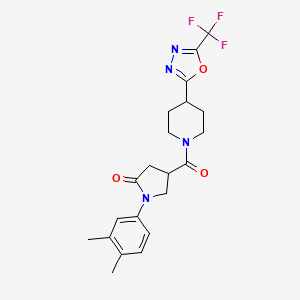
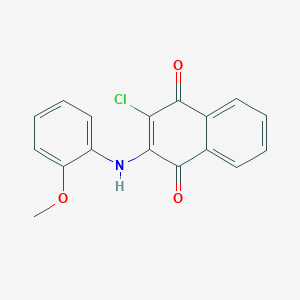
![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2416539.png)
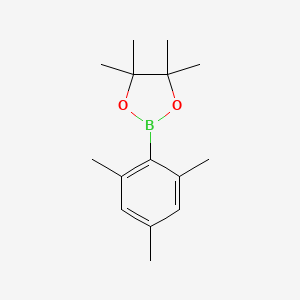
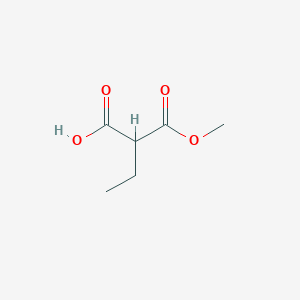
![3-(1H-benzo[d]imidazol-2-yl)-6-ethyl-7-hydroxy-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one](/img/structure/B2416543.png)
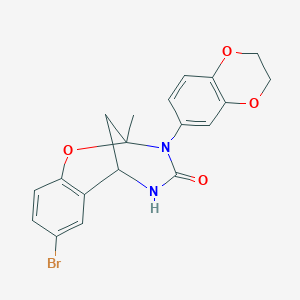

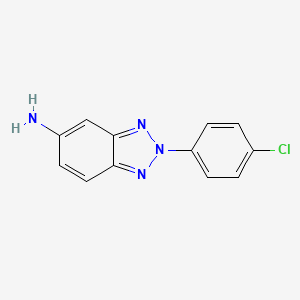


![(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one](/img/structure/B2416556.png)

